Kallidin Kallidin Kallidin is a peptide.
A decapeptide bradykinin homolog cleaved from kininogen by kallikreins. It is a smooth-muscle stimulant and hypotensive agent that acts by vasodilatation.
Brand Name: Vulcanchem
CAS No.: 342-10-9
VCID: VC20753611
InChI: InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula: C56H85N17O12
Molecular Weight: 1188.4 g/mol

Kallidin

CAS No.: 342-10-9

Cat. No.: VC20753611

Molecular Formula: C56H85N17O12

Molecular Weight: 1188.4 g/mol

* For research use only. Not for human or veterinary use.

Kallidin - 342-10-9

CAS No. 342-10-9
Molecular Formula C56H85N17O12
Molecular Weight 1188.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Standard InChI Key FYSKZKQBTVLYEQ-FSLKYBNLSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Molecular Structure and Chemical Properties

Chemical Composition and Identification

Kallidin is a decapeptide with the amino acid sequence H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH . This bioactive kinin peptide is also known by several other names including Lys-Bradykinin, kallidin-10, and kallidin II, reflecting its structural relationship to bradykinin . Kallidin is identical to bradykinin except for an additional lysine residue at the N-terminal end, making it a lysyl-bradykinin derivative . This structural characteristic is significant as it affects the peptide's receptor binding properties and subsequent physiological effects. The compound is registered with CAS number 342-10-9 and has been the subject of extensive biochemical characterization since its initial synthesis and description in the early 1960s .

Physical and Chemical Characteristics

Kallidin exhibits distinct physicochemical properties that influence its biological activity and metabolism. The peptide has a molecular formula of C₅₆H₈₅N₁₇O₁₂ and a molecular weight of approximately 1188.4 g/mol . In its purified form, kallidin appears as an amorphous precipitate with specific optical rotation properties, displaying [α]D21 -57° when measured at a concentration of 1 in N acetic acid . Its chromatographic behavior is characterized by an Rf value of 0.15 in a butanol/acetic acid/water system (70:10:20) . These physical properties are important considerations in laboratory isolation, purification, and identification of the compound for research and clinical applications.

Structure-Activity Relationship

The structural relationship between kallidin and bradykinin is fundamental to understanding the functional properties of both peptides. While chemical and pharmacological tests have historically struggled to differentiate between kallidin and bradykinin—suggesting they are closely similar compounds—modern analytical techniques have clarified their distinct roles . The additional lysine residue in kallidin affects its receptor binding characteristics, though it primarily signals through the bradykinin receptor system . This structural homology explains why kallidin and bradykinin share many biological activities, including effects on smooth muscle contraction, vascular permeability, and pain signaling . The specific amino acid sequence of kallidin enables it to interact with various enzymes in the body, making it a substrate for carboxypeptidase M and N, which contributes to its biological processing and metabolism .

Biochemical Pathways and Metabolism

Biosynthesis and Formation

Kallidin is generated through specific biochemical pathways involving the kallikrein-kinin system. This bioactive peptide is formed in response to tissue injury through the enzymatic action of kallikreins on kininogen precursors . The biosynthetic pathway begins with the activation of prekallikreins to kallikreins, a process mediated by Factor XII (Hageman factor), which is part of the blood clotting mechanism . Once activated, tissue kallikrein cleaves kininogens to release kallidin, while plasma kallikrein generates bradykinin directly . This differential activation highlights the distinct yet parallel pathways in the kallikrein-kinin system. Studies have consistently demonstrated that kinin peptide levels in tissues are higher than in blood, confirming the primary tissue localization of the kallikrein-kinin system and establishing kallidin as a predominantly tissue-based mediator .

Metabolic Conversion and Degradation

Kallidin undergoes several metabolic transformations that regulate its biological activity and duration of action. A primary metabolic pathway involves the conversion of kallidin to bradykinin through the action of aminopeptidase enzymes that remove the N-terminal lysine residue . This conversion represents a critical regulatory step in kinin signaling, as it transforms one bioactive peptide into another with overlapping yet distinct biological activities. Beyond this conversion, kallidin is subject to degradation by multiple peptidases including neutral endopeptidase (NEP), angiotensin-converting enzyme (ACE), and carboxypeptidases M and N . Research on human cardiac membranes has demonstrated that the inactivation of kinins appears to be mediated predominantly by NEP, suggesting a role for this enzyme in controlling local kinin concentrations in heart tissue . The degradation pathways of kallidin are physiologically significant as they determine the duration and intensity of kinin signaling in various tissues.

Physiological Effects and Mechanisms of Action

Cardiovascular Effects

Kallidin exerts significant effects on the cardiovascular system that contribute to both normal physiological regulation and pathological processes. The peptide has cardiovascular effects similar to those of histamine, acting primarily as a potent vasodilator . This vasodilatory action affects arteries and veins in multiple organ systems including the gut, aorta, uterus, and urethra . The hypotensive effect of kallidin is mediated through its interaction with specific receptors on vascular smooth muscle cells, leading to relaxation and subsequent reduction in blood pressure . These cardiovascular effects are particularly relevant in conditions such as hypertension, shock, and heart failure, where alterations in kallidin levels may contribute to disease pathophysiology or compensatory mechanisms . Research indicates that the cardioprotective effects of kallidin range from improved hemodynamics to antiproliferative effects, suggesting potential therapeutic applications in cardiovascular diseases .

Inflammatory and Pain Responses

Kallidin plays prominent roles in inflammatory processes and nociception through multiple mechanisms. The peptide is a potent enhancer of capillary permeability, an effect that is 10 to 100 times more potent than histamine when tested by intradermal injection . This increase in vascular permeability contributes to the classical signs of inflammation including edema and heat. Additionally, kallidin has been found to be approximately 10 times more effective than acetylcholine in evoking pain when applied to a cutaneous blister base, highlighting its role in pain perception . The nociceptive effects of kallidin are mediated through direct stimulation of sensory nerve endings and through the release of other inflammatory mediators. These actions make kallidin a critical mediator in various inflammatory conditions and pain states, contributing to both acute and chronic inflammatory responses .

Receptor Interactions and Signaling Pathways

The biological effects of kallidin are mediated through specific interactions with bradykinin receptors, primarily the B1 and B2 receptor subtypes . Kallidin signals predominantly through the bradykinin receptor system, with the additional N-terminal lysine residue potentially modifying its receptor binding characteristics compared to bradykinin . The B2 receptor is constitutively expressed in many tissues and mediates most of the acute effects of kinins, while the B1 receptor is generally induced during inflammation or tissue injury and mediates more chronic effects . Activation of these receptors triggers complex intracellular signaling cascades, including G-protein-coupled pathways that lead to calcium mobilization, nitric oxide production, and prostaglandin synthesis. These signaling events ultimately result in the diverse physiological effects of kallidin, including vasodilation, increased vascular permeability, and smooth muscle contraction .

Clinical Significance and Therapeutic Implications

Role in Pathological Conditions

Research Techniques and Methodological Considerations

Isolation and Identification Methods

The study of kallidin has necessitated the development of specific research techniques for its isolation, purification, and identification. Early methods for preparing crude kallidin and bradykinin involved enzymatic digestion of kininogen precursors with salivary kallikrein or trypsin, with researchers noting differences in the actions of these enzymes in releasing kallidin or bradykinin . Modern analytical techniques have refined these approaches, enabling more precise identification and quantification of kallidin in biological samples. Chromatographic methods, including high-performance liquid chromatography (HPLC), are commonly employed for kallidin purification, often utilizing its characteristic Rf value of 0.15 in a butanol/acetic acid/water system (70:10:20) . Mass spectrometry has become an essential tool for definitive identification based on the peptide's molecular weight of approximately 1188.4 g/mol and its unique fragmentation pattern . These technical advances have facilitated more detailed studies of kallidin's distribution, metabolism, and biological actions.

Synthesis and Structural Analysis

The chemical synthesis of kallidin has been instrumental in advancing research into its structure-activity relationships and biological functions. The first synthesis of kallidin was reported in the early 1960s, with significant contributions from researchers including Nicolaides and colleagues and Pless and colleagues . These synthetic approaches enabled the production of pure kallidin for experimental studies, overcoming limitations associated with isolation from biological sources. Structural analysis of synthetic kallidin has confirmed its decapeptide sequence (H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) and has facilitated studies comparing its properties with bradykinin and other related peptides . The availability of synthetic kallidin has been particularly valuable for pharmacological studies, enabling precise dose-response relationships to be established for various biological effects. These synthetic and analytical approaches continue to evolve, providing increasingly refined tools for kallidin research.

Experimental Models and Assays

The biological effects of kallidin have been studied using diverse experimental models and assay systems that highlight its multifaceted actions. In vitro studies using isolated tissues and cell cultures have elucidated the direct effects of kallidin on smooth muscle contraction and cellular signaling pathways . Animal models, particularly in guinea pigs and rabbits, have been employed to investigate kallidin's effects on capillary permeability, demonstrating its potent activity in enhancing vascular leakage . Pain assays utilizing cutaneous blister bases have quantified kallidin's nociceptive effects, showing it to be approximately 10 times more effective than acetylcholine in evoking pain . Cardiovascular studies in various species have characterized kallidin's hypotensive actions and effects on regional blood flow . In human studies, measurements of kallidin levels in blood and tissues have provided insights into its regulation in various disease states, including cardiac failure and interstitial cystitis . These diverse experimental approaches have collectively built a comprehensive understanding of kallidin's biological functions and clinical significance.

Comparative Analysis and Biological Context

Evolutionary Significance

The kallikrein-kinin system, including kallidin, represents an evolutionarily conserved signaling pathway with important physiological functions across vertebrate species. The presence of this system in diverse organisms suggests its fundamental importance in biological processes related to vascular regulation, inflammation, and response to tissue injury. The structural conservation of kinin peptides across species, with minor variations, reflects evolutionary pressure to maintain their core biological functions. The dual activation pathways of the kallikrein-kinin system, involving both plasma and tissue components, provide redundancy and specificity in signaling that may have conveyed evolutionary advantages. The integration of the kallikrein-kinin system with other physiological systems, including the renin-angiotensin-aldosterone system and the coagulation cascade, further highlights its evolutionary significance as part of interconnected networks that maintain homeostasis .

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